molecular formula C7H5N3O5 B1655127 2,4-Dinitrobenzaldoxime CAS No. 3236-33-7

2,4-Dinitrobenzaldoxime

Cat. No.: B1655127
CAS No.: 3236-33-7
M. Wt: 211.13 g/mol
InChI Key: YVCGJBIQVLGPRJ-YWEYNIOJSA-N
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Description

2,4-Dinitrobenzaldoxime is a compound with the IUPAC name 2,4-dinitrobenzaldehyde oxime . It has a molecular weight of 211.13 . It is a yellow crystalline powder that is soluble in organic solvents but insoluble in water.


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5N3O5/c11-8-4-5-1-2-6(9(12)13)3-7(5)10(14)15/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a molecular weight of 211.13 .

Scientific Research Applications

1. Organic Chemistry and Mechanistic Studies

2,4-Dinitrobenzaldoxime is involved in elimination reactions that follow the E2 mechanism, as demonstrated in a study where its elimination reactions were promoted by triethylamine in MeCN-H2O. This study provides insights into solvent effects on reaction rates, which is essential for organic synthesis and mechanistic studies (Cho, Maing Yoon, & Song, 1995).

2. Development of Biosensors

A significant application of related compounds is in biosensor development. For instance, a study explored a biosensor based on a nanocomposite modified electrode for the electrocatalytic determination of glutathione and piroxicam. Such applications highlight the potential of this compound derivatives in analytical chemistry and diagnostics (Karimi-Maleh et al., 2014).

3. Cytochemical Applications

The related compound 2,4-Dinitrofluorobenzene has been used as a histochemical reagent to localize reactive protein groups in tissues. This demonstrates the potential of this compound in histochemistry, especially in studying protein structures in connective tissues and epithelial structures (Zerlotti & Engel, 1962).

4. Environmental Chemistry and Photolysis Studies

Studies on compounds like 2,4-dinitrotoluene (a structurally similar compound) provide insights into the environmental behavior of nitroaromatic compounds. Research on the influence of factors like pH, temperature, and salinity on the photolysis of these compounds in seawater is crucial for understanding their environmental impact and degradation pathways (Prak et al., 2013).

Safety and Hazards

The safety information for 2,4-Dinitrobenzaldoxime includes precautionary statements P271, P261, and P280 . These codes correspond to specific safety measures recommended when handling the compound.

Relevant Papers There are peer-reviewed papers and technical documents related to this compound , but the specific content of these papers was not available in the search results. For more detailed information, you may want to access these papers directly.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,4-Dinitrobenzaldoxime can be achieved through a multi-step reaction pathway starting from benzaldehyde.", "Starting Materials": [ "Benzaldehyde", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Nitric acid", "Sulfuric acid", "Sodium nitrite" ], "Reaction": [ "Step 1: Benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form benzaldoxime.", "Step 2: Benzaldoxime is then nitrated with a mixture of nitric acid and sulfuric acid to form 2-nitrobenzaldoxime.", "Step 3: 2-nitrobenzaldoxime is further nitrated with sodium nitrite and sulfuric acid to form 2,4-dinitrobenzaldoxime." ] }

CAS No.

3236-33-7

Molecular Formula

C7H5N3O5

Molecular Weight

211.13 g/mol

IUPAC Name

(NZ)-N-[(2,4-dinitrophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5N3O5/c11-8-4-5-1-2-6(9(12)13)3-7(5)10(14)15/h1-4,11H/b8-4-

InChI Key

YVCGJBIQVLGPRJ-YWEYNIOJSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])/C=N\O

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C=NO

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C=NO

3236-33-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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